![molecular formula C20H16N2O2S B611665 维里努拉德 CAS No. 1352792-74-5](/img/structure/B611665.png)
维里努拉德
描述
维利努拉德是一种选择性抑制尿酸转运蛋白1 (URAT1) 的药物,用于治疗痛风和高尿酸血症。 它以其通过促进肾脏排泄尿酸而降低血清尿酸水平的高效性而闻名 . 该化合物在临床试验中已显示出其在管理与尿酸水平升高相关的疾病方面具有良好的疗效和安全性 .
科学研究应用
Clinical Efficacy
Verinurad has been evaluated in multiple clinical trials to assess its efficacy in reducing sUA levels in patients with gout and hyperuricemia. The following table summarizes key findings from recent studies:
These studies indicate that verinurad significantly lowers sUA levels compared to placebo and demonstrates a dose-dependent response.
Pharmacokinetics and Safety
The pharmacokinetic profile of verinurad has been characterized through various studies. It is rapidly absorbed and reaches peak plasma concentrations within a few hours post-administration. The half-life allows for once-daily dosing, which is advantageous for patient compliance .
While verinurad is generally well-tolerated, some studies have reported renal adverse events, particularly when used as monotherapy. Therefore, it is often recommended to be used in combination with allopurinol to mitigate these risks while enhancing efficacy .
Combination Therapy
Recent research has explored the combination of verinurad with allopurinol, a traditional urate-lowering therapy. This combination aims to maximize uric acid reduction while minimizing potential side effects associated with higher doses of either agent alone.
- Phase IIa Study Findings : In a study comparing verinurad plus allopurinol versus allopurinol alone, significant reductions in sUA were observed in the combination group without an increase in adverse events compared to allopurinol monotherapy .
- Long-term Efficacy : Ongoing studies are investigating the long-term effects of this combination therapy on gout flares and overall patient quality of life.
作用机制
维利努拉德通过选择性抑制 URAT1 转运蛋白发挥其作用,URAT1 转运蛋白负责肾脏中尿酸的重吸收。 通过阻断该转运蛋白,维利努拉德促进尿酸的排泄,从而降低其在血液中的水平 . 维利努拉德的分子靶点包括 URAT1 转运蛋白中的特定残基,例如 Cys-32、Ser-35、Phe-365 和 Ile-481 . 这些残基对于尿酸转运的高亲和力结合和抑制至关重要 .
生化分析
Biochemical Properties
Verinurad specifically inhibits URAT1 with a potency of 25 nM . High affinity inhibition of uric acid transport requires URAT1 residues Cys-32, Ser-35, Phe-365, and Ile-481 . Verinurad’s interaction with these residues is unique and crucial for its function .
Cellular Effects
Verinurad lowers serum uric acid levels by promoting its urinary excretion . It achieves this by inhibiting the reabsorption of uric acid back into the bloodstream via URAT1, a critical transporter for renal reabsorption of urate .
Molecular Mechanism
Verinurad binds to a common site in the core of the URAT1 transporter and sterically hinders the transit of uric acid through the substrate channel . This binding is competitive, meaning it competes with uric acid for the same binding site on URAT1 .
Temporal Effects in Laboratory Settings
Verinurad has been shown to produce sustained reductions in serum uric acid levels in clinical studies
Metabolic Pathways
Verinurad is primarily metabolized by multiple sequential metabolic pathways . It is excreted via the feces, while its metabolites M1 and M8 are excreted renally .
Transport and Distribution
Verinurad is a substrate of the hepatic uptake transporter organic anion-transporting polypeptide (OATP) 1B3 . It is also a substrate of the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), and renal transporter organic anion transporter 1 (OAT1) .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the cell membrane where it interacts with the URAT1 transporter .
准备方法
维利努拉德的合成涉及多个步骤,从制备关键中间体开始。合成路线通常包括以下步骤:
萘基团的形成: 这涉及构建萘环体系,这是维利努拉德结构的关键部分。
官能团的引入: 各种官能团被引入萘环以增强其活性选择性。
维利努拉德的工业生产方法旨在高效且可扩展,以确保最终产品的产率高且纯度高。 这些方法通常涉及优化的反应条件,例如受控的温度和压力,以最大程度地提高每个步骤的效率 .
化学反应分析
维利努拉德经历了几种类型的化学反应,包括:
氧化: 该反应涉及向维利努拉德分子中添加氧或从其去除氢。常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 该反应涉及添加氢或去除氧。常用的还原剂包括硼氢化钠和氢化锂铝。
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,维利努拉德的氧化会导致形成各种氧化衍生物,而还原可以产生化合物的还原形式 .
相似化合物的比较
维利努拉德在降尿酸剂中是独特的,因为它在抑制 URAT1 方面具有高度选择性和效力。类似的化合物包括:
苯溴马隆: 另一种 URAT1 抑制剂,但具有不同的结合特性和效力.
舒林吡酮: 与维利努拉德相比,降尿酸剂具有更广泛的靶标.
生物活性
Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), primarily developed for the treatment of gout and hyperuricemia. The compound's biological activity is characterized by its ability to lower serum uric acid levels by inhibiting urate reabsorption in the renal tubules. This article examines the biological activity of verinurad, including its mechanism of action, pharmacokinetics, clinical studies, and safety profile.
Verinurad functions by specifically inhibiting URAT1, a key transporter involved in uric acid reabsorption. The inhibition occurs with a potency of 25 nM, which is significantly higher than that of other uricosuric agents. The binding affinity of verinurad to URAT1 relies on specific amino acid residues, notably Cys-32, Ser-35, Phe-365, and Ile-481. These residues are critical for the transport kinetics and binding interactions of URAT1 inhibitors .
Key Residues in URAT1 Interaction
Residue | Role |
---|---|
Cys-32 | Unique requirement for verinurad |
Ser-35 | Important for transport kinetics |
Phe-365 | Critical for binding affinity |
Ile-481 | Stabilizes the binding complex |
The structural pharmacology reveals that verinurad occupies a central cavity in URAT1, competing directly with urate for binding . This competitive inhibition effectively reduces uric acid levels in the bloodstream.
Pharmacokinetics
The pharmacokinetics of verinurad have been evaluated in several clinical studies. A Phase 1 study assessed its pharmacokinetic parameters in healthy participants, revealing that the maximum concentration (C_max) and area under the curve (AUC) values were dose-dependent. For instance:
Study Group | C_max (ng/mL) | AUC (ng·h/mL) |
---|---|---|
Healthy Asian Participants | 73.6 | 478 |
Healthy Chinese Participants | 42.0 | 264 |
Non-Asian Participants | 36.3 | 271 |
These findings indicate that renal function significantly influences the pharmacokinetics of verinurad, with increased C_max and AUC observed in participants with renal impairment .
Clinical Efficacy
Verinurad has shown promising results in clinical trials aimed at managing hyperuricemia associated with gout. A Phase 2a trial demonstrated that combining verinurad with febuxostat effectively lowered serum uric acid levels while being well tolerated by patients with type 2 diabetes and albuminuria .
Summary of Clinical Trials
Trial Phase | Combination | Population | Outcome |
---|---|---|---|
Phase 1 | Verinurad + Allopurinol | Healthy participants | Safety and pharmacokinetics |
Phase 2a | Verinurad + Febuxostat | Patients with type 2 diabetes and hyperuricemia | Reduced serum uric acid |
Phase 2b | Verinurad + Allopurinol | Patients with chronic kidney disease | Ongoing evaluation |
Safety Profile
The safety profile of verinurad has been assessed across multiple studies, with no serious adverse events reported during trials. The most common side effects include mild gastrointestinal disturbances and headache. Importantly, no deaths occurred during these studies, indicating a favorable safety margin for this compound .
属性
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOLPLTQDKXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352792-74-5 | |
Record name | Verinurad [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verinurad | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11873 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VERINURAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。